

Eupalinolide O: A Comprehensive Technical Guide on its Biological Activity

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Compound of Interest

Compound Name: Eupalinolide O

Cat. No.: B15566733

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Abstract

Eupalinolide O, a sesquiterpene lactone isolated from *Eupatorium lindleyanum* DC., has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth analysis of the biological activities of **Eupalinolide O**, with a primary focus on its effects against triple-negative breast cancer (TNBC). This document summarizes key quantitative data, details the molecular mechanisms of action, and outlines the experimental protocols utilized in the referenced studies. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse pharmacological activities. Among them, **Eupalinolide O** has demonstrated notable potential as an anti-tumor agent.[1][2] Studies have shown its efficacy in inhibiting the growth of cancer cells, particularly in difficult-to-treat cancers such as TNBC, which currently has limited therapeutic options.[3][4] This guide synthesizes the current scientific knowledge on **Eupalinolide O**, presenting its biological effects, the signaling pathways it modulates, and the experimental methodologies used to elucidate these activities.

Biological Activities of Eupalinolide O

Eupalinolide O exhibits a range of biological effects that contribute to its anti-cancer activity. These include the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest.

Cytotoxicity and Inhibition of Cell Proliferation

Eupalinolide O has been shown to significantly inhibit the viability and proliferation of human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-453, in a dose- and time-dependent manner.[3] Notably, it displays selectivity, with less impact on normal epithelial cells.[3] The anti-proliferative effect is further confirmed by its ability to suppress colony formation in these cancer cell lines.[3]

Induction of Apoptosis

A key mechanism of **Eupalinolide O**'s anti-cancer activity is the induction of apoptosis.[1][2][3] This is characterized by several hallmark events, including a decrease in mitochondrial membrane potential (MMP), a critical step in the intrinsic apoptotic pathway.[1][2][3] Furthermore, **Eupalinolide O** treatment leads to an elevation in the activity of caspase-3, a crucial executioner caspase in the apoptotic cascade.[3] The induction of apoptosis by **Eupalinolide O** is caspase-dependent.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, **Eupalinolide O** causes cell cycle arrest at the G2/M phase in human breast cancer cells.[1][2] This prevents the cancer cells from progressing through the cell cycle and dividing, thereby contributing to the overall inhibition of tumor growth.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from studies on the biological activity of **Eupalinolide O**.

Table 1: IC50 Values of **Eupalinolide O** on TNBC Cell Lines[3]

Cell Line	24h (μM)	48h (μM)	72h (μM)
MDA-MB-231	10.34	5.85	3.57
MDA-MB-453	11.47	7.06	3.03

Table 2: Effect of **Eupalinolide O** on Colony Formation of TNBC Cell Lines[3]

Cell Line	Treatment (μM)	Colony Number (Mean ± SD)
MDA-MB-231	0	Not specified
1	76.00 ± 7.00	
5	68.00 ± 6.08	
10	59.67 ± 6.11	
20	31.33 ± 3.21	
MDA-MB-453	0	Not specified
1	78.33 ± 8.08	
5	71.67 ± 6.66	
10	61.67 ± 5.13	
20	53.00 ± 4.36	

Mechanism of Action and Signaling Pathways

Eupalinolide O exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Modulation of ROS Generation

Eupalinolide O has been shown to increase the intracellular levels of reactive oxygen species (ROS) in TNBC cells.[3] The generation of ROS can induce oxidative stress, which in turn can trigger apoptotic cell death.

Regulation of the Akt/p38 MAPK Signaling Pathway

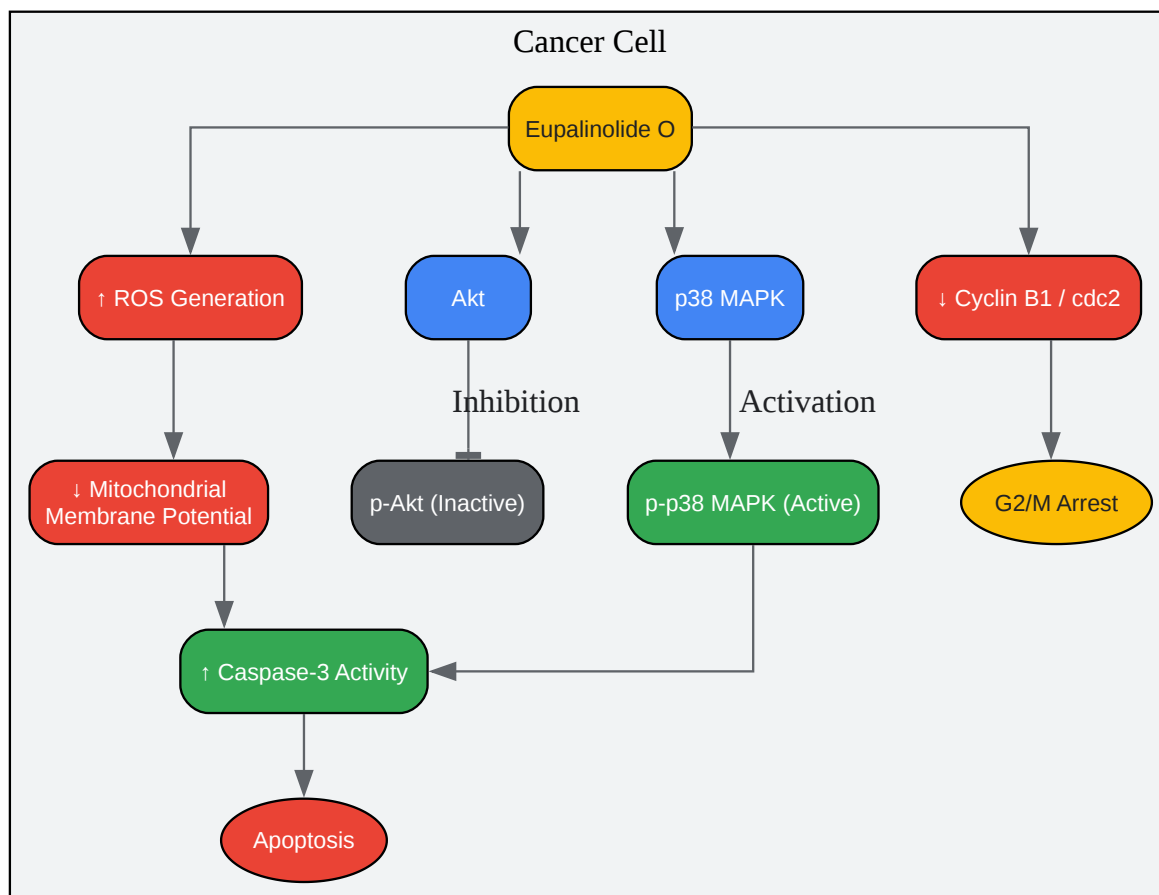
The Akt/p38 MAPK signaling pathway is a critical regulator of cell fate. **Eupalinolide O** has been found to inhibit the phosphorylation of Akt, a key pro-survival kinase.^{[3][4]} Concurrently, it upregulates the phosphorylation of p38 MAPK, a kinase involved in stress responses and apoptosis.^{[3][4]} This dual regulation shifts the balance towards apoptosis.

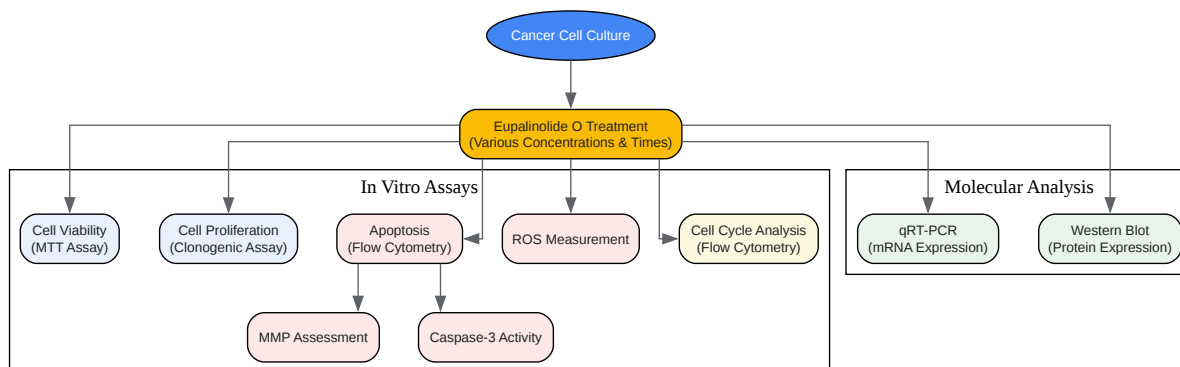
Downregulation of Cell Cycle Proteins

The cell cycle arrest at the G2/M phase induced by **Eupalinolide O** is associated with the downregulation of key cell cycle regulatory proteins, specifically cyclin B1 and cdc2.^[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by **Eupalinolide O** and a general workflow for its in vitro evaluation.





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